1-(Trifluoromethyl)piperidin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11F3N2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
1-(trifluoromethyl)piperidin-3-amine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)11-3-1-2-5(10)4-11/h5H,1-4,10H2 |
InChI Key |
VZQKSTHCTRULRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(F)(F)F)N |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 1 Trifluoromethyl Piperidin 3 Amine
Formation of the N-Trifluoromethyl Moiety
The introduction of a trifluoromethyl group directly onto the nitrogen atom of the piperidine (B6355638) ring is a key transformation. This can be achieved either by direct trifluoromethylation of a piperidin-3-amine (B1201142) precursor or by incorporating the trifluoromethyl group during the synthesis of the piperidine ring itself.
Direct N-Trifluoromethylation of Piperidin-3-amine Precursors
Direct N-trifluoromethylation involves the reaction of a piperidin-3-amine derivative with a suitable trifluoromethylating agent. This approach is advantageous for late-stage functionalization. A variety of reagents have been developed for this purpose, which can be broadly categorized as electrophilic or nucleophilic sources of the CF3 group.
Electrophilic Trifluoromethylating Agents: These reagents deliver a "CF3+" equivalent to the nucleophilic nitrogen of the amine. Prominent examples include hypervalent iodine compounds, such as Togni reagents, and sulfur-based reagents, like those developed by Umemoto. beilstein-journals.orgconicet.gov.arresearchgate.netsigmaaldrich.com
Togni Reagents: Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) and related hypervalent iodine compounds are widely used for the trifluoromethylation of various nucleophiles, including amines. wikipedia.orgnih.gov These reactions can sometimes be facilitated by catalysts. acs.orgrsc.org
Umemoto Reagents: These are typically S-(trifluoromethyl)dibenzoheterocyclic salts. beilstein-journals.orgtcichemicals.comrsc.org They are known for their high reactivity and have been developed in several generations with varying power and stability, allowing for the trifluoromethylation of a broad range of substrates. nih.govnih.gov
Other Methods: A versatile method for the direct N-trifluoromethylation of secondary amines utilizes carbon disulfide (CS2) and silver fluoride (B91410) (AgF). chinesechemsoc.orgchinesechemsoc.org This approach is operationally simple and uses readily available starting materials. Another strategy involves the oxidative fluorination of isocyanides. nih.gov
Nucleophilic and Radical Trifluoromethylation: While electrophilic methods are common for amines, strategies involving nucleophilic or radical CF3 sources have also been developed.
Ruppert-Prakash Reagent: Trimethyl(trifluoromethyl)silane (TMSCF3), known as the Ruppert-Prakash reagent, is a widely used nucleophilic trifluoromethylating agent. sigmaaldrich.comwikipedia.orgrsc.org Its reaction with imines, which can be formed in situ from amines, provides access to α-trifluoromethylated amines. researchgate.net
Sodium Trifluoromethanesulfinate (Langlois Reagent): This reagent can generate a trifluoromethyl radical, which can then be used in various transformations. A method based on CF3SO2Na for the trifluoromethylation of secondary amines has been developed. rsc.org
Below is a table summarizing common electrophilic N-trifluoromethylation reagents.
| Reagent Class | Specific Example | Typical Substrates | Reference |
| Hypervalent Iodine | Togni Reagent II | Alcohols, Phenols, Amines | beilstein-journals.orgwikipedia.org |
| Sulfonium Salts | Umemoto Reagents | C-, S-, and N-Nucleophiles | tcichemicals.comrsc.orgnih.gov |
| Sulfoximinium Salts | Shibata Reagent | Carbon-centered Nucleophiles | beilstein-journals.org |
| Other | CS2 / AgF | Secondary Amines | chinesechemsoc.orgchinesechemsoc.org |
Trifluoromethyl Group Introduction During Piperidine Ring Assembly
An alternative to direct N-trifluoromethylation is to build the piperidine ring from a linear precursor that already contains the N-CF3 group. This approach integrates the trifluoromethylation step early in the synthetic sequence. For instance, a linear amine bearing an N-trifluoromethyl group can undergo an intramolecular cyclization reaction to form the desired piperidine ring. nih.govnih.gov The Mannich reaction, for example, has been utilized to introduce a trifluoromethyl group into a molecule that is then cyclized to form a piperidine derivative. benthamdirect.com This strategy allows for the construction of the core heterocyclic structure with the trifluoromethyl moiety already in place, avoiding potential compatibility issues with late-stage trifluoromethylation.
Construction of the Piperidine Core with Amination at C3
The synthesis of the piperidin-3-amine core is a fundamental challenge in organic synthesis, with numerous established methods. These can be categorized into de novo ring formation through cyclization, ring expansion of smaller heterocycles, and modification of pre-existing piperidine structures.
Cyclization Reactions for Piperidin-3-amine Synthesis
The formation of the piperidine ring from acyclic precursors is a common and versatile strategy. organic-chemistry.org
Intramolecular Cyclization: A frequent approach involves the intramolecular cyclization of a linear chain containing an amine and a suitable electrophilic or leaving group at the appropriate positions. For example, a multi-step synthesis starting from L-glutamic acid involves the reduction of a diester to a diol, followed by tosylation and subsequent cyclization with an amine to form the 3-(N-Boc-amino)piperidine structure. niscpr.res.in
Radical Cyclization: Radical-mediated cyclizations offer another route. These reactions can be initiated, for example, by a cobalt(II) catalyst on linear amino-aldehydes to generate piperidines. nih.gov
Reductive Amination: Intramolecular reductive amination of an amino-aldehyde or amino-ketone is a powerful method for constructing the piperidine ring. nih.gov
Below is a table summarizing selected cyclization strategies for piperidine synthesis.
| Cyclization Strategy | Precursor Type | Key Reaction | Reference |
| Nucleophilic Substitution | Amino-dihalide/ditosylate | Intramolecular Williamson ether synthesis analogue | organic-chemistry.orgniscpr.res.in |
| Reductive Amination | Amino-aldehyde/ketone | Imine/enamine formation and reduction | nih.gov |
| Radical Cyclization | Unsaturated amine | Radical addition to an alkene/alkyne | nih.gov |
Ring Expansion Techniques for Piperidine Ring Formation
Ring expansion reactions provide a pathway to piperidines from more readily available smaller ring systems, such as pyrrolidines or aziridines. researchgate.netscispace.com This strategy is particularly useful for controlling stereochemistry.
Pyrrolidine (B122466) Ring Expansion: The expansion of a five-membered pyrrolidine ring to a six-membered piperidine ring is a well-established method. nih.gov
Aziridine (B145994) Ring Expansion: A short synthetic route can be achieved through the ring expansion of an aziridine derivative. This often proceeds via the formation of a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile. niscpr.res.inresearchgate.net
Transformations of Pre-existing Piperidine Derivatives (e.g., Reduction of Piperidinones)
Modifying an already formed piperidine ring is a highly practical approach. A common strategy for synthesizing 3-aminopiperidines is through the reductive amination of piperidin-3-one.
Reductive Amination of Piperidin-3-ones: Piperidin-3-one can be reacted with an amine source (such as ammonia (B1221849) or a protected amine equivalent) in the presence of a reducing agent to yield the corresponding 3-aminopiperidine. Piperidin-3-ones themselves can be synthesized through various routes, including the Dieckmann condensation of diesters or the oxidation of 3-hydroxypiperidine. dtic.mil
Hydrogenation of Pyridine (B92270) Precursors: The hydrogenation of appropriately substituted pyridine or pyridinium (B92312) salts is a direct method to access the saturated piperidine core. researchgate.netrsc.org For example, a 3-aminopyridine (B143674) can be reduced to 3-aminopiperidine using various catalytic hydrogenation methods.
Stereoselective Synthesis of 1-(Trifluoromethyl)piperidin-3-amine Enantiomers and Diastereomers
Achieving stereocontrol is paramount when synthesizing chiral molecules like this compound. The following sections detail established strategies for controlling the absolute and relative stereochemistry of the piperidine ring.
Catalytic asymmetric synthesis represents one of the most elegant and efficient methods for producing enantiomerically enriched compounds. For piperidine synthesis, a Rh-catalyzed asymmetric reductive Heck reaction of boronic acids and a pyridine derivative has been developed to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.gov Subsequent reduction affords the chiral 3-substituted piperidine. nih.gov This general approach is applicable to a wide variety of enantioenriched 3-piperidines. nih.gov
Asymmetric synthesis of piperidines containing a trifluoromethyl group has been specifically reported. acs.org These methods often rely on the asymmetric hydrogenation of a trifluoromethyl-substituted pyridine or tetrahydropyridine (B1245486) precursor using a chiral catalyst. Another powerful technique is the catalytic asymmetric Friedel–Crafts reaction between pyrroles and β-trifluoromethylated acrylates, which has been used to construct chiral trifluoromethylated building blocks that can be cyclized to form heterocyclic systems. rsc.org
The use of chiral auxiliaries is a classic and robust strategy for stereocontrol. A chiral auxiliary is temporarily incorporated into a substrate to direct a stereoselective transformation, after which it is removed. In piperidine synthesis, carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have been successfully employed. cdnsciencepub.com For example, a domino Mannich–Michael reaction of Danishefsky's diene with an aldimine derived from the chiral auxiliary can furnish N-glycosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com These intermediates can then be converted into various stereoisomers of substituted piperidones. Similarly, (R)-tert-butanesulfonamide has been used as a chiral auxiliary in the synthesis of complex piperidine-containing structures for BACE-1 inhibitors, guiding the stereoselective addition to an imine. acs.org
An effective protecting group strategy combined with an exocyclic chirality-induced condensation reaction has also been developed to achieve enantiopure piperidines with complete retention of chirality. rsc.org
When multiple stereocenters are present, controlling their relative orientation (diastereoselectivity) is crucial. Numerous methods have been developed for the diastereoselective synthesis of highly substituted piperidines. ajchem-a.com One-pot syntheses starting from simple imine and alkyne precursors can lead to densely substituted tetrahydropyridines through a cascade of C–H alkenylation and electrocyclization. nih.gov The resulting tetrahydropyridines can then undergo diastereoselective epoxidation and regioselective ring-opening to install further functionality with high stereocontrol, yielding highly substituted piperidinols. nih.gov
Hydrogenation of substituted pyridines is a common method for accessing cis-piperidines diastereoselectively. whiterose.ac.uk Subsequent base-mediated epimerization can then be used to generate the corresponding trans-diastereomers, often driven by relieving unfavorable 1,3-diaxial interactions. whiterose.ac.uk A highly selective four-component synthesis of piperidin-2-ones using pyridinium ylides, aldehydes, Michael acceptors, and ammonium (B1175870) acetate (B1210297) has been reported to form a single diastereomer with three or four stereocenters. researchgate.net Such multicomponent reactions offer a rapid and efficient way to build complex, stereodefined piperidine rings from simple starting materials. researchgate.net
An alternative to inducing chirality during the synthesis is to start with a molecule that already contains the desired stereocenter(s). This "chiral pool" approach leverages readily available enantiopure starting materials. A variety of chiral building blocks for piperidine synthesis have been developed. nih.govacs.org For example, enantiopure 2-piperidone (B129406) derivatives can be prepared via enzymatic reactions and then converted into all four diastereomers of 2,6-disubstituted 3-piperidinol building blocks. nih.govacs.orgcapes.gov.br These synthons are versatile intermediates for the synthesis of various natural products. acs.org
The 4-piperidone (B1582916) scaffold is another common building block used for the synthesis of more complex heterocyclic compounds. nih.gov By starting with a chiral derivative of 4-piperidone, the stereochemistry of the final product can be pre-determined. The synthesis of this compound could be envisaged starting from a chiral 3-aminopiperidine derivative, which is then N-functionalized with the trifluoromethyl group. Processes for preparing enantiomerically pure (R)- or (S)-piperidin-3-amine are known, often involving the resolution of racemic mixtures with a chiral acid. google.com
Chemical Reactivity and Transformations of 1 Trifluoromethyl Piperidin 3 Amine
Reactions at the N1-Trifluoromethyl Group
The N-trifluoromethyl (N-CF3) group is known for its exceptional stability, which is a key feature in its use in medicinal chemistry. This stability arises from the strong carbon-fluorine bonds and the powerful electron-withdrawing nature of the trifluoromethyl moiety. This effect decreases the electron density and basicity of the nitrogen atom to which it is attached, rendering it largely unreactive under most synthetic conditions.
The synthesis of the N-CF3 motif itself often requires forceful conditions or specialized, highly reactive reagents, underscoring the inertness of the resulting group to further transformation. Consequently, reactions directly involving the cleavage or modification of the N1-CF3 group in 1-(Trifluoromethyl)piperidin-3-amine are not common synthetic strategies. Its primary role is to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. mdpi.com The introduction of the trifluoromethyl group can serve as a bioisostere for other groups, like methyl, to protect against metabolic oxidation. mdpi.com
Reactions of the C3-Amine Functionality
The primary amine at the C3 position is the principal site for synthetic modification of the molecule. This nucleophilic group readily participates in a variety of classical amine reactions, allowing for the construction of a diverse range of derivatives. Key reactions include acylation, sulfonylation, and reductive amination.
Acylation: The C3-amine can be easily acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. youtube.comyoutube.comyoutube.com This is a robust and widely used transformation for creating libraries of compounds. nih.gov The reaction typically proceeds by nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. youtube.comyoutube.com
Sulfonylation: Reaction with sulfonyl chlorides (e.g., methanesulfonyl chloride) in the presence of a base yields sulfonamides. google.com This transformation is useful for introducing sulfonyl groups, which can act as hydrogen bond acceptors and modulate biological activity.
Reductive Amination: The primary amine can undergo reductive amination (also known as reductive alkylation) with aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to form a secondary amine. wikipedia.orgchim.itresearchgate.net This method is highly effective for introducing a wide variety of alkyl substituents at the C3-amino position.
Table 1: Common Reactions at the C3-Amine Functionality
| Reaction Type | Reagent Class | Product Class | Reducing Agent (if applicable) |
|---|---|---|---|
| Acylation | Acyl Halide (R-COCl) or Anhydride (R-CO)₂O | Amide | N/A |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | N/A |
| Reductive Amination | Aldehyde (R-CHO) or Ketone (R₂-C=O) | Secondary or Tertiary Amine | NaBH₃CN, NaBH(OAc)₃ |
Transformations of the Piperidine (B6355638) Ring System (e.g., Oxidation, Reduction, Substitution)
The piperidine ring of this compound is a saturated heterocyclic system and generally stable. Transformations of the ring itself are less common than reactions at the C3-amine but can be achieved under specific conditions.
Oxidation: While specific examples for this compound are not detailed in the provided search results, oxidation of piperidine rings can lead to various products. For instance, oxidation of N-substituted piperidines can form lactams. The presence of the electron-withdrawing N-CF3 group may influence the regioselectivity and feasibility of such oxidations.
Reduction: As the piperidine ring is already saturated, it is not susceptible to further reduction. However, synthetic routes to trifluoromethyl-piperidines often rely on the reduction of corresponding pyridine (B92270) or dihydropyridine (B1217469) precursors. mdpi.com
Ring Transformation: Ring transformations, where the heterocyclic core is rearranged into a new ring system, are known for certain N-heterocycles, particularly when the ring is activated, for example by quaternization. mdpi.comencyclopedia.pubwur.nl These reactions often proceed via nucleophilic addition to the ring followed by ring-opening and re-cyclization. wur.nl While a powerful synthetic tool, the application of such transformations to the stable N-trifluoromethylpiperidine system is not extensively documented and would likely require harsh conditions due to the deactivating effect of the CF3 group. mdpi.com
Derivatization Strategies for Functionalization
Derivatization of this compound predominantly leverages the reactivity of the C3-amine functionality. This position serves as a versatile handle for introducing a wide array of substituents to explore structure-activity relationships in drug discovery programs.
A common strategy involves the protection of the C3-amine, for instance with a Boc (tert-butyloxycarbonyl) group, which allows for other modifications to be made to the molecule if necessary. google.com The protecting group can then be removed to unmask the amine for further reaction. google.com
The creation of compound libraries is often achieved through parallel synthesis, where the C3-amine is reacted with a diverse set of building blocks. These can include:
Carboxylic acids: Amide coupling reactions are used to append a wide range of R-groups. youtube.com
Aldehydes/Ketones: Reductive amination introduces diverse alkyl substituents. wikipedia.orgresearchgate.net
Isocyanates/Isothiocyanates: Reaction with the C3-amine leads to the formation of urea (B33335) or thiourea (B124793) derivatives.
These strategies allow for the systematic modification of the molecule's properties, such as polarity, size, and hydrogen bonding capacity, to optimize its biological activity and pharmacokinetic profile. The synthesis of chiral 3-aminopiperidine derivatives is particularly important for producing specific enantiomers required for potent and selective drug candidates. google.com
Mechanistic Elucidation and Reaction Pathway Analysis
Mechanistic Studies of N-Trifluoromethylation Processes
The introduction of a trifluoromethyl (CF3) group onto the nitrogen atom of the piperidine (B6355638) ring is a key transformation that significantly alters the molecule's properties. mdpi.com This N-trifluoromethylation can proceed through several mechanistic manifolds, including nucleophilic, electrophilic, and radical pathways, depending on the chosen reagent and reaction conditions. bohrium.comsemanticscholar.org
Nucleophilic trifluoromethylation often involves the use of reagents like trimethyl(trifluoromethyl)silane (TMSCF3), known as the Ruppert-Prakash reagent. bohrium.com Mechanistic studies using stopped-flow NMR/IR have revealed that anion-initiated trifluoromethylation with TMSCF3 does not proceed through a direct transfer from a pentacoordinate siliconate intermediate. Instead, it follows a carbanion pathway where a free trifluoromethyl anion (CF3−) is generated, which then acts as the nucleophile. nih.gov
Electrophilic trifluoromethylation employs reagents that deliver a "CF3+" equivalent, such as hypervalent iodine compounds (Togni reagents) or trifluoromethylchalcogen salts (Umemoto reagents). bohrium.comsemanticscholar.org These reagents can react with the secondary amine of the piperidine precursor, although the direct N-trifluoromethylation of amines can be challenging.
Radical N-trifluoromethylation represents another important pathway. Photocatalytic strategies, for instance, can generate trifluoromethyl radicals (•CF3) from sources like CF3I. nih.gov Detailed mechanistic investigations of the visible-light photocatalytic trifluoromethylation of heterocycles using CF3I in flow reactors indicate that the reaction can occur through a reductive quenching mechanism without the presence of a radical chain process. nih.gov The stability of the •CF3 radical, influenced by stereoelectronic effects, allows it to readily react with various substrates. semanticscholar.org
One specific method for creating N-CF3 heterocycles, such as piperidines, is through oxidative desulfurization and subsequent fluorination. mdpi.com This approach highlights the diverse strategies available for forging the challenging N-CF3 bond.
| Mechanism Type | Typical Reagent(s) | Key Intermediate/Pathway | Reference |
|---|---|---|---|
| Nucleophilic | TMSCF3 (Ruppert-Prakash) | Carbanion pathway (generation of free CF3-) | bohrium.comnih.gov |
| Electrophilic | Togni or Umemoto Reagents | Transfer of "CF3+" equivalent | bohrium.comsemanticscholar.org |
| Radical (Photocatalytic) | CF3I, [Ir(dFppy)3] | Generation of •CF3 radical via reductive quenching | nih.govresearchgate.net |
Insights into Piperidine Ring-Forming Reactions
The construction of the 3-aminopiperidine scaffold is central to the synthesis. Various cyclization strategies have been developed to form the six-membered piperidine ring.
One major route involves the intramolecular cyclization of a linear precursor containing a nitrogen source. nih.gov For instance, the synthesis of (R)-3-aminopiperidine can be achieved through the cyclization of (R)-methyl-2,5-diaminopentanoate dihydrochloride (B599025) using a metal alkoxide, which forms (R)-3-aminopiperidin-2-one hydrochloride. This lactam intermediate is then reduced with a reagent like lithium aluminum hydride to yield the final piperidine ring. google.com
Another powerful method is the intramolecular C-H amination. Copper-catalyzed intramolecular C-H amination provides a direct route to piperidines. acs.org Mechanistic studies, including experimental and DFT investigations, have proposed a catalytic cycle involving Cu(I)/Cu(II) species. A key step in this process can be a single electron transfer (SET) event. acs.org
Hydrogenation of pyridine (B92270) derivatives is also a common method for forming the piperidine core. nih.gov However, this approach often requires subsequent functionalization to install the 3-amino group. More advanced methods include iridium-catalyzed oxidative cyclization of amino alcohols, which can directly generate the heterocyclic ring. researchgate.net
| Reaction Type | Starting Material Type | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Reductive Cyclization | Diamino-pentanoate derivative | Lactam formation followed by reduction | google.com |
| Intramolecular C-H Amination | N-Halo amides | Cu(I)/Cu(II) catalytic cycle, potential SET step | acs.org |
| Hydrogenation | Pyridine derivatives | Reduction of aromatic ring | nih.gov |
| Oxidative Cyclization | Amino alcohols | Ir-catalyzed hydrogen transfer | researchgate.net |
Elucidation of Stereoselectivity Mechanisms in Synthetic Pathways
Achieving the desired stereochemistry at the C3 position of the piperidine ring is a significant challenge. The biological activity of such compounds often depends on the absolute configuration of the chiral center. nih.gov
Enzymatic cascades offer a highly effective method for controlling stereochemistry. The synthesis of enantiopure Cbz-protected L-3-aminopiperidine has been accomplished using a one-pot system combining a galactose oxidase (GOase) and an imine reductase (IRED). This biocatalytic approach proceeds under ambient conditions and prevents the racemization of labile intermediates, leading to products with high enantiopurity. rsc.org
Another strategy is substrate-controlled synthesis, where the chirality is derived from an enantiopure starting material. For example, the synthesis of (R)-3-aminopiperidine can commence from (R)-2,5-diaminopentanoic acid, ensuring the stereochemistry is carried through the reaction sequence. google.com
Asymmetric catalysis provides a more versatile approach. The stereoselective synthesis of α-aminophosphonates, a related class of compounds, often relies on the addition of phosphites to chiral imines or the use of a chiral catalyst with non-chiral substrates. nih.gov Similar principles can be applied to the synthesis of 3-aminopiperidine derivatives. For instance, photoredox catalysis has been used for the stereoselective addition of C-radicals to chiral N-sulfinyl imines, providing a route to highly functionalized, unnatural α-amino acids with excellent diastereoselectivity. nih.gov This highlights how the choice of a chiral auxiliary on the nitrogen can direct the stereochemical outcome of a bond-forming reaction at an adjacent carbon.
Investigations of Radical and Polar Reaction Pathways
The synthesis of trifluoromethylated piperidines can involve both radical and polar (ionic) reaction pathways, and understanding the operative mechanism is key to controlling the reaction.
In N-trifluoromethylation, the distinction is clear. The anion-initiated reaction of TMSCF3 with a ketone, for example, proceeds via a polar carbanion pathway. nih.gov In contrast, methods using photocatalysis or certain transition metals to generate a •CF3 species from precursors like Togni reagents or CF3SO2Na (Langlois' reagent) operate through a radical mechanism. bohrium.comresearchgate.netacs.org Radical trifluoromethylation allows for the direct functionalization of C-H bonds or the addition to unsaturated systems, offering a more efficient route in some cases. researchgate.net
For the piperidine ring-forming step, both mechanisms are also prevalent. Polar mechanisms include acid-mediated hydroamination/cyclization cascades, which proceed via an iminium ion intermediate. nih.gov In contrast, radical-mediated amine cyclization, for example using a cobalt(II) catalyst with linear amino-aldehydes, offers an alternative pathway. nih.gov Copper-catalyzed intramolecular aminations can also possess radical character, proceeding through a proposed single electron transfer (SET) from a Cu(I) complex, which initiates the cyclization. acs.org The choice between a polar or radical pathway often depends on the catalyst, reagents, and functional groups present in the substrate.
Compound Index
| Compound Name |
|---|
| 1-(Trifluoromethyl)piperidin-3-amine |
| (R)-2,5-diaminopentanoic acid |
| (R)-3-aminopiperidine |
| (R)-3-aminopiperidin-2-one hydrochloride |
| (R)-methyl-2,5-diaminopentanoate dihydrochloride |
| Cbz-protected L-3-aminopiperidine |
| Lithium aluminum hydride |
| Sodium triflinate (CF3SO2Na, Langlois' reagent) |
| Trifluoroiodomethane (CF3I) |
| Trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash reagent) |
Computational Chemistry and Theoretical Perspectives
Application of Quantum Chemical Methods for Molecular Structure and Reactivity
Quantum chemical methods are fundamental to determining the three-dimensional structure and predicting the reactivity of a molecule. For 1-(Trifluoromethyl)piperidin-3-amine, Density Functional Theory (DFT) would be the most common and effective method employed. taylor.edu DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p) or higher, are used to perform geometry optimization. nih.govresearchgate.net This process finds the lowest energy arrangement of the atoms, providing precise theoretical values for bond lengths, bond angles, and dihedral angles, which define the molecule's ground-state conformation.
Once the optimized geometry is obtained, the same computational framework can be used to calculate various molecular properties that serve as reactivity descriptors. These calculations are crucial for understanding how the molecule might interact with other chemical species. Modern quantum chemistry software can efficiently run these calculations, which form the basis for more advanced theoretical explorations. rjpbcs.comarxiv.org
Theoretical Analysis of Electronic Properties and Bonding Characteristics
The electronic properties of this compound dictate its behavior in chemical reactions and its interactions with biological targets. Theoretical analysis provides a detailed picture of the electron distribution and bonding within the molecule.
Key electronic properties derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the nitrogen atoms and positive potential near the amine hydrogens and the electron-withdrawing trifluoromethyl group.
Natural Bond Orbital (NBO) Analysis: This technique analyzes the filled and empty orbitals to provide detailed insights into charge transfer, hybridization, and specific intramolecular interactions, such as hydrogen bonds or other non-covalent interactions that stabilize the molecular structure. nih.gov
These analyses collectively explain the influence of the trifluoromethyl group on the electronic character of both the piperidine (B6355638) ring and the phenyl group.
Conformational Analysis and Energetic Landscapes
The flexibility of the piperidine ring is a critical aspect of its chemistry. Computational conformational analysis is used to explore the different spatial arrangements (conformers) of this compound and their relative stabilities. The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. researchgate.netcapes.gov.br
A thorough analysis would involve:
Identifying Key Conformers: The primary focus would be on the chair conformations, considering the two possible orientations for the substituents: axial and equatorial. This results in several potential stereoisomers and conformers, depending on whether the 3-amino group and the 1-[3-(trifluoromethyl)phenyl] group are axial or equatorial.
Calculating Relative Energies: Quantum chemical methods are used to calculate the energy of each conformer. The energy difference between them reveals which conformation is the most stable and the relative population of each conformer at a given temperature. Studies on related piperidine systems show that bulky substituents generally prefer the equatorial position to minimize steric hindrance. researchgate.netnih.gov
Mapping the Potential Energy Surface (PES): By systematically rotating key bonds (like the N-C bond connecting the phenyl ring), a potential energy surface can be mapped. This landscape shows the energy barriers between different conformers and identifies the global energy minimum, which corresponds to the most stable structure. nih.gov
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can be used to investigate potential chemical reactions involving this compound. This involves mapping the entire reaction coordinate from reactants to products, a process crucial for understanding reaction mechanisms and kinetics.
For a given reaction, such as N-alkylation or fragmentation, computational chemists would:
Optimize the geometries of the reactants, products, and any intermediates.
Locate the transition state (TS) structure, which is the highest energy point along the lowest energy reaction path. The TS is a saddle point on the potential energy surface.
Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.
For example, DFT studies on the fragmentation of fentanyl, another piperidine derivative, have successfully identified the lowest-energy pathways and explained the resulting mass spectrometry data by calculating the energy barriers for different bond-breaking events. researchgate.net A similar approach could be applied to predict the metabolic or degradation pathways of this compound.
Prediction of Spectroscopic Features in Support of Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic properties. These theoretical spectra can be compared with experimental results to confirm a molecule's identity and structure.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, are invaluable for assigning specific signals to individual atoms in the molecule, especially for complex structures. researchgate.net
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. The resulting theoretical IR spectrum helps in assigning the absorption bands observed in an experimental spectrum to specific functional groups and vibrational modes (e.g., N-H stretch, C-F stretch). nih.govacs.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. This allows for the prediction of the absorption wavelengths (λ_max) in a UV-Vis spectrum, which correspond to the promotion of electrons from occupied to unoccupied orbitals. nih.gov
For this compound, these predictive methods would be essential for validating its synthesis and for the structural elucidation of its conformers.
Predicted Physicochemical Properties
While detailed experimental or computational studies are sparse, some properties can be predicted using cheminformatics models. The following table shows predicted collision cross-section (CCS) values, which relate to the molecule's size and shape in the gas phase.
Data sourced from PubChem CID 23161764, calculated using CCSbase. uni.lu
Utility of 1 Trifluoromethyl Piperidin 3 Amine As a Versatile Synthetic Building Block
Strategic Incorporation into Complex Molecular Scaffolds
1-(Trifluoromethyl)piperidin-3-amine serves as a key component in the construction of intricate molecular frameworks. Its bifunctional nature, possessing both a reactive amine and a synthetically accessible piperidine (B6355638) ring, allows for its integration into a variety of larger, more complex structures. For instance, a robust and stereocontrolled procedure has been developed for creating novel piperidine and azepane β-amino ester stereoisomers using trifluoromethyl-containing building blocks. researchgate.net This process starts with readily available unsaturated bicyclic β-lactams and involves oxidative cleavage followed by ring closure in the presence of 2,2,2-trifluoroethylamine (B1214592) hydrochloride through reductive amination. researchgate.net
The versatility of this building block is further highlighted by its use in the synthesis of diverse heterocyclic systems. The amino group can be readily functionalized, for example, through acylation, alkylation, or condensation reactions, while the piperidine scaffold can be incorporated into larger polycyclic systems. This adaptability makes it a crucial intermediate in the assembly of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. The synthesis of complex bioactive molecules, such as certain inhibitors of the β-secretase (BACE-1) enzyme implicated in Alzheimer's disease, has utilized piperidine-containing scaffolds. acs.org The strategic introduction of substituents on the piperidine ring is a key strategy for optimizing the potency and selectivity of such inhibitors. acs.org
Role in Modulating Physicochemical Characteristics of Designed Molecules (e.g., Lipophilicity, Amine Basicity, Metabolic Stability)
The strong electron-withdrawing nature of the CF3 group has a profound effect on the basicity of the adjacent amine. It significantly reduces the pKa of the piperidine nitrogen, which in turn affects the proportion of the free base to the protonated species at physiological pH. nih.gov This modulation of basicity can be critical for optimizing a drug's solubility, permeability, and interaction with its biological target. cambridgemedchemconsulting.com
Furthermore, the N-CF3 motif can enhance the metabolic stability of a molecule. nih.gov The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450s. cambridgemedchemconsulting.com By replacing a metabolically vulnerable group, like a methyl group, with a trifluoromethyl group, chemists can protect the molecule from rapid degradation in the body, thereby prolonging its duration of action. cambridgemedchemconsulting.comnih.gov Studies have shown that N-CF3 azoles exhibit increased metabolic stability compared to their N-CH3 counterparts. nih.gov
Table 1: Impact of N-Trifluoromethyl Group on Physicochemical Properties
| Property | Effect of N-CF3 Group | Rationale | Citation(s) |
| Lipophilicity (logP/logD) | Increases | The trifluoromethyl group is highly lipophilic. | nih.govnih.govresearchgate.net |
| Amine Basicity (pKa) | Decreases | The strong electron-withdrawing nature of the CF3 group reduces the electron density on the nitrogen atom. | nih.gov |
| Metabolic Stability | Increases | The high strength of the C-F bond makes it resistant to enzymatic cleavage. | nih.govcambridgemedchemconsulting.comnih.gov |
Development of Novel Fluorinated Heterocycles
The use of this compound and similar fluorinated building blocks is instrumental in the synthesis of novel fluorinated heterocycles. rsc.orgfindaphd.comle.ac.uklboro.ac.uk These heterocycles are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms. le.ac.uk
Synthetic strategies such as fluorocyclization of unsaturated precursors have been developed to create new fluorinated heterocyclic systems. rsc.orgle.ac.uk For example, novel fluorinated tetrahydropyridazines and dihydrooxazines have been efficiently synthesized through the fluorocyclisation of β,γ-unsaturated hydrazones and oximes. rsc.org The reactivity of the amine in this compound can be harnessed to participate in cyclization reactions, leading to the formation of fused or spirocyclic heterocyclic systems containing the N-trifluoromethylpiperidine moiety. The development of new synthetic methods continues to expand the accessible chemical space of fluorinated heterocycles. lboro.ac.uk
Bioisosteric Design Considerations in Chemical Synthesis
The N-trifluoromethylpiperidine motif is often employed as a bioisostere for other chemical groups in drug design. sci-hub.senih.govinformahealthcare.com Bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.comnih.gov
The trifluoromethyl group itself can be considered a bioisostere for other groups like a methyl or even a nitro group. elsevierpure.com For example, replacing a methyl group with a trifluoromethyl group can lead to improved metabolic stability and potency. elsevierpure.com The N-CF3 group as a whole can be used to replace other cyclic amines or fragments to fine-tune properties like lipophilicity and basicity. nih.govinformahealthcare.com The strategic replacement of a piperazine (B1678402) ring, a common scaffold in drug molecules, with a substituted piperidine like this compound can lead to beneficial changes in activity and a reduction in cytotoxicity. enamine.netresearchgate.net The choice of a bioisosteric replacement is highly context-dependent, and the resulting changes in molecular properties must be carefully considered in the design of new drug candidates. sci-hub.senih.govinformahealthcare.com
Table 2: Bioisosteric Replacements Involving the Trifluoromethyl Group
| Original Group | Bioisosteric Replacement | Potential Advantages | Citation(s) |
| Methyl (-CH3) | Trifluoromethyl (-CF3) | Increased metabolic stability, altered lipophilicity, potential for improved potency. | elsevierpure.com |
| Aliphatic Nitro (-NO2) | Trifluoromethyl (-CF3) | Improved metabolic stability and potentially enhanced potency. | elsevierpure.com |
| Piperazine | N-Trifluoromethylpiperidine | Modulation of basicity and lipophilicity, potential for improved activity and reduced cytotoxicity. | enamine.netresearchgate.net |
Advanced Analytical Techniques in the Research of 1 Trifluoromethyl Piperidin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei like fluorine-19. For 1-(Trifluoromethyl)piperidin-3-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for an unambiguous structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show a series of multiplets corresponding to the protons on the piperidine (B6355638) ring. The chemical shifts and coupling patterns of these protons would be influenced by their proximity to the nitrogen atoms and the electron-withdrawing trifluoromethyl group. The protons on the carbon bearing the amino group (C3) and those on the carbons adjacent to the ring nitrogen (C2 and C6) would likely appear at a lower field (higher ppm) compared to the other ring protons. The amine (-NH2) and the secondary amine (-NH-) protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule. The carbon atom attached to the trifluoromethyl group (C1) would be expected to show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. Its chemical shift would be significantly influenced by the strong electron-withdrawing effect of the fluorine atoms. The carbons adjacent to the nitrogen atoms (C2, C6, and C3) would also exhibit distinct chemical shifts.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.org For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the CF3 group. azom.com The chemical shift of this signal, typically in the range of -50 to -70 ppm for CF3 groups on aliphatic carbons, would be indicative of the electronic environment around the trifluoromethyl group. wikipedia.org
Hypothetical ¹H and ¹³C NMR Data for this compound:
While experimental spectra are not available, a hypothetical data table can be constructed based on the analysis of similar structures.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Piperidine Protons | 1.5 - 3.5 | Multiplets | 9H |
| -NH Proton | 1.0 - 3.0 | Broad Singlet | 1H |
| -NH₂ Protons | 1.0 - 3.0 | Broad Singlet | 2H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Coupled) |
| -CF₃ | 120 - 130 | Quartet |
| Piperidine Carbons | 20 - 60 | Multiple Signals |
Mass Spectrometry for Molecular Identification and Purity Assessment (e.g., HRMS, GC-MS)
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable in the analysis of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₆H₁₁F₃N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimental value to confirm its composition. The high resolution of this technique helps to distinguish the target compound from impurities with the same nominal mass. sannova.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatogram would indicate the purity of the sample, with a single peak suggesting a pure compound. The mass spectrum associated with this peak would show the molecular ion and a characteristic fragmentation pattern. The fragmentation of aliphatic amines is often dominated by alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, fragmentation would likely involve the loss of the trifluoromethyl group or cleavage of the piperidine ring.
Predicted HRMS Data for this compound Adducts:
Based on the molecular formula C₆H₁₁F₃N₂, the following are predicted m/z values for common adducts that would be observed in HRMS.
| Adduct | Predicted m/z |
| [M+H]⁺ | 169.0947 |
| [M+Na]⁺ | 191.0767 |
| [M+K]⁺ | 207.0506 |
X-ray Crystallography for Definitive Stereochemical and Conformational Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique can provide precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.
For this compound, which possesses a chiral center at the C3 position, X-ray crystallography would be invaluable for determining its absolute stereochemistry if a single enantiomer is isolated and crystallized. Furthermore, this technique would reveal the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the solid state. The analysis of crystal structures of related piperidine derivatives has shown that the ring conformation can be influenced by the nature and position of substituents. researchgate.netyoutube.com The trifluoromethyl group, due to its steric bulk and electronic properties, would likely have a significant impact on the conformational preference and intermolecular interactions within the crystal lattice. nih.gov
While a crystal structure for this compound has not been reported in the public domain, the potential insights from such an analysis would be crucial for understanding its structure-activity relationships in various chemical and biological contexts.
Q & A
Q. What are the optimal synthetic routes for 1-(Trifluoromethyl)piperidin-3-amine, and how can purity be ensured?
The synthesis typically involves condensation and alkylation reactions (e.g., reacting trifluoromethyl-containing electrophiles with piperidine derivatives under basic conditions). A common approach includes:
- Step 1 : Condensation of 3-aminopiperidine with a trifluoromethyl benzyl halide using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DCM at 60–80°C.
- Step 2 : Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
- Key Considerations : Monitor competing alkylation at other amine sites using TLC or HPLC to mitigate side products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry of the trifluoromethyl group and piperidine ring conformation (e.g., δ ~2.5–3.5 ppm for piperidine protons; CF₃ signal at ~110–120 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₂F₃N₂) and fragment patterns .
- FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
Q. How should researchers assess the compound’s stability under experimental conditions?
- Storage : Store as a hydrochloride salt at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis .
- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The trifluoromethyl group enhances metabolic stability but may undergo slow dehalogenation under strong acidic/basic conditions .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s biological activity and pharmacokinetics?
- Lipophilicity : The CF₃ group increases logP by ~1.5 units, enhancing membrane permeability (measured via PAMPA assays) .
- Electron-Withdrawing Effects : Stabilizes adjacent amine groups, reducing pKa and increasing solubility at physiological pH .
- Target Interactions : Fluorine’s electronegativity strengthens hydrogen bonding with enzymes (e.g., kinases) or receptors, as shown in docking studies .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control for batch-to-batch compound variability via QC/QA protocols .
- Meta-Analysis : Apply tools like Rosetta or Schrödinger to reconcile divergent IC₅₀ values by modeling ligand-receptor conformational dynamics .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?
- Core Modifications : Introduce substituents at the piperidine 4-position or replace benzyl with heteroaromatic groups.
- Methodology :
- Synthesize analogs via parallel chemistry (e.g., Ugi reaction for diversity).
- Screen against target panels (e.g., CEREP’s SafetyScreen44) to assess selectivity .
- Data Analysis : Use PCA or clustering algorithms to correlate structural features with activity .
Q. What mechanistic insights explain side reactions during derivatization?
- Competitive Alkylation : The primary amine at C3 may react with electrophiles (e.g., acyl chlorides), but steric hindrance from the CF₃ group can redirect reactivity to secondary amines. Mitigate using bulky protecting groups (e.g., Boc) .
- Oxidation : Tertiary amines adjacent to CF₃ are prone to oxidation; add radical scavengers (e.g., BHT) in reactions involving peroxides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
